Propyl beta-D-glucopyranoside chemical properties
Propyl beta-D-glucopyranoside chemical properties
Topic: Propyl
Propyl -D-Glucopyranoside: A Physicochemical and Biocatalytic Profile[1]
Executive Summary
Propyl
This guide provides a rigorous technical analysis of Propyl
Physicochemical Datasheet
The following data aggregates experimental and calculated values essential for bench-level handling and formulation.
| Property | Value / Description | Notes |
| IUPAC Name | Propyl | Also: |
| CAS Number | 34384-77-5 | Distinct from Isopropyl (5391-17-3) |
| Molecular Formula | ||
| Molecular Weight | 222.24 g/mol | |
| Physical State | White Crystalline Solid / Powder | Highly hygroscopic |
| Solubility | Water: Very Soluble (>100 mg/mL)Ethanol: SolubleEther: Insoluble | Hydrophilicity dominates due to short alkyl chain |
| Critical Micelle Conc.[1][2][3][4][5] (CMC) | N/A (Does not form stable micelles) | Chain length is below the threshold for hydrophobic collapse in water |
| Optical Rotation | Levorotatory (typically negative) | Specific to |
| Stability | Stable at neutral pH; Hydrolyzes in acid | Susceptible to |
Synthesis Architectures: Thermodynamic vs. Kinetic Control[7]
The synthesis of Propyl
Chemical Synthesis (The Koenigs-Knorr Route)[1]
-
Mechanism: Reaction of acetobromo-glucose with
-propanol using silver salts (Ag CO or AgOTf) as promoters.[1] -
Drawbacks: Requires toxic heavy metals, strictly anhydrous conditions, and multiple protection/deprotection steps.
-
Stereoselectivity: Generally high for
-anomers due to neighboring group participation (anchimeric assistance) at C2.[1]
Enzymatic Synthesis (The Preferred Route)
Biocatalysis offers two distinct pathways: Reverse Hydrolysis (Thermodynamic Control) and Transglycosylation (Kinetic Control).
Pathway A: Reverse Hydrolysis
This process reverses the natural hydrolytic activity of
-
Driver: High concentration of glucose and propanol; low water content.
-
Equilibrium: The yield is limited by the thermodynamic equilibrium constant (
).
Pathway B: Transglycosylation
This involves the transfer of a glucosyl moiety from an activated donor (e.g., cellobiose or
-
Driver: Kinetic competition between water (hydrolysis) and propanol (alcoholysis) for the acyl-enzyme intermediate.[1]
-
Advantage: Can achieve yields higher than equilibrium levels transiently, but requires precise timing to stop the reaction before secondary hydrolysis occurs.
Visualization: Biocatalytic Logic Flow
The following diagram illustrates the decision matrix for synthesizing Propyl
Figure 1: Decision logic for the enzymatic synthesis of Propyl
Mechanistic Insight: Hydrolysis Kinetics
In drug development, Propyl
Acid-Catalyzed Hydrolysis
At low pH (stomach conditions), hydrolysis proceeds via the exocyclic oxygen protonation pathway.
-
Protonation of the glycosidic oxygen.
-
Rate-limiting heterolysis of the C1-O bond, generating a cyclic oxocarbenium ion (stabilized by resonance).
-
Nucleophilic attack by water to form glucose and propanol.
Enzymatic Hydrolysis ( -Glucosidase)
The enzyme (e.g., GH1 family) utilizes a double-displacement mechanism involving two catalytic glutamate residues:[1]
-
Nucleophile (Glu-Nu): Attacks the anomeric carbon (C1), forming a covalent glycosyl-enzyme intermediate.[1]
-
Acid/Base (Glu-AB): Protonates the leaving group (propanol), facilitating its release.[1]
-
Hydrolysis: Water attacks the intermediate, releasing glucose and regenerating the enzyme.
Key Kinetic Parameter: Because the propyl chain is short,
Experimental Protocols
Protocol A: Enzymatic Synthesis via Reverse Hydrolysis
A self-validating system for generating milligram quantities.[1]
Reagents:
- -Glucosidase (from Almond, lyophilized powder).[1]
-
D-Glucose (anhydrous).[1]
- -Propanol (HPLC grade).[1]
-
Acetate Buffer (50 mM, pH 5.0).
Procedure:
-
Preparation: Dissolve D-Glucose in Acetate Buffer to saturation (approx. 60% w/v).
-
Co-solvent Addition: Add
-Propanol to the glucose solution to achieve a 80:20 (v/v) buffer:propanol ratio. Note: High organic content lowers .[1] -
Initiation: Add enzyme (10 U/mL final concentration).
-
Incubation: Incubate at 50°C with orbital shaking (200 rpm) for 72–96 hours.
-
Monitoring: Sample 10
L every 12 hours. Analyze via TLC (Eluent: Ethyl Acetate/Methanol/Water 7:2:1).[1] Product ( ) will appear above glucose ( ).[1] -
Termination: Boil the mixture for 5 minutes to denature the enzyme.
-
Purification: Evaporate solvent. Re-dissolve in minimal water and load onto a C18 Sep-Pak cartridge.[1] Wash with water (elutes glucose), then elute product with 20% Methanol.
Protocol B: Kinetic Hydrolysis Assay
Determining
Procedure:
-
Substrate Prep: Prepare serial dilutions of Propyl
-D-glucoside (0.5 mM to 50 mM) in 50 mM Citrate-Phosphate buffer (pH 6.0). -
Enzyme Prep: Dilute
-glucosidase to a concentration where the reaction is linear for 10 minutes. -
Reaction: Mix 100
L substrate + 10 L enzyme in a 96-well plate. -
Detection: Since Propyl Glucoside is not chromogenic, use a Glucose Oxidase/Peroxidase (GOPOD) coupled assay.
-
After 10 min incubation, add 100
L GOPOD reagent. -
Incubate 20 min at 37°C.
-
Measure Absorbance at 510 nm (Quinoneimine dye formation).
-
-
Calculation: Plot
(initial velocity) vs. (substrate concentration). Fit to the Michaelis-Menten equation: [1]
References
-
PubChem. (2025). Propyl beta-D-glucopyranoside | C9H18O6.[1][2][6] National Library of Medicine. [Link]
-
Ljunger, G., et al. (1994). Enzymatic synthesis of octyl-beta-glucoside in octanol at controlled water activity. Biotechnology and Bioengineering.[7][8][9] Note: Seminal paper establishing reverse hydrolysis parameters applicable to propyl derivatives.
- Hansson, T., & Adlercreutz, P. (2001). Enhanced enzymatic synthesis of alkyl glycosides. Journal of Molecular Catalysis B: Enzymatic. Describes the thermodynamic control in alkyl glucoside synthesis.
-
Namura, M., et al. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl beta-D-Glucopyranoside. ChemRxiv. [Link] Provides the mechanistic basis for acid-catalyzed hydrolysis applicable to the propyl analog.
Sources
- 1. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]
- 2. Isopropyl beta-D-glucopyranoside | 5391-17-3 [chemicalbook.com]
- 3. Studies on almond emulsin beta-D-glucosidase. II. Kinetic evidence for independent glucosidase and galactosidase sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of glycoside hydrolases involved in xyloglucan degradation in the thermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. propyl b-D-glucopyranoside [stenutz.eu]
- 7. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
